![molecular formula C16H13NO5 B1621607 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid CAS No. 309923-57-7](/img/structure/B1621607.png)

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

Descripción general

Descripción

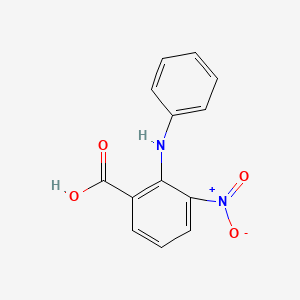

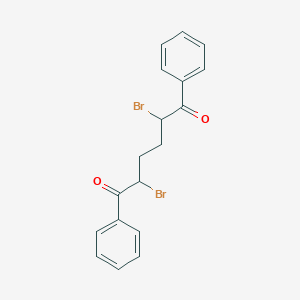

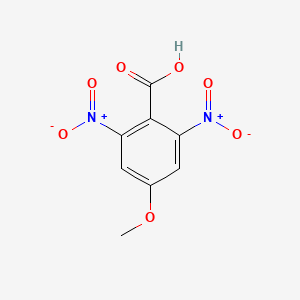

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, also known as 4-DBCA, is a synthetic compound that is used in a variety of scientific research applications. It is an organic compound with a molecular weight of 277.2 g/mol, and is composed of a benzodioxin ring, two amino groups, and a carboxylic acid group. 4-DBCA has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, though not directly mentioned, is closely related to various research areas involving benzoic acid derivatives. A novel synthesis route for amino acids derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), illustrates the potential for creating building blocks for peptidomimetics and scaffolds for combinatorial chemistry. These derivatives show promise in peptide bond formation and peptide chain elongation, demonstrating the compound's relevance in designing novel biochemical compounds (Pascal et al., 2000).

Biological Activities and Applications

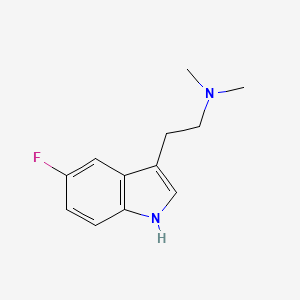

Benzoic acid derivatives, including those similar to 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, are widely recognized for their antimicrobial properties. Research on imidazole analogs of amino acids, dipeptides, and tripeptides has shown potent bioactivity against pathogenic fungi and bacteria, highlighting the potential use of these compounds in developing new antimicrobial agents (Dahiya, 2008).

Additionally, the hydroxamic acids, including derivatives from the benzoxazin-3-ones group, have been identified as significant defence chemicals in plants against pests and diseases. These findings indicate the agricultural and environmental importance of such compounds, suggesting their potential in developing pest-resistant crop varieties or natural pesticides (Niemeyer, 1988).

Structural and Synthetic Applications

The exploration of benzamide derivatives for their anti-fatigue effects also relates closely to the structural applications of benzoic acid derivatives. Studies have shown that certain benzamide derivatives can enhance the swimming capacity in mice, suggesting potential therapeutic uses for combating fatigue (Wu et al., 2014).

Moreover, the synthesis and evaluation of Schiff bases derived from 4-aminobenzoic acid demonstrate the diverse chemical and biological activities of benzoic acid derivatives. These compounds exhibit notable antibacterial activity against a variety of bacterial strains, further emphasizing the broad spectrum of applications in medicinal chemistry (Parekh et al., 2005).

Propiedades

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-15(17-11-7-5-10(6-8-11)16(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQLQGDBYNKRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387105 | |

| Record name | 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid | |

CAS RN |

309923-57-7 | |

| Record name | 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

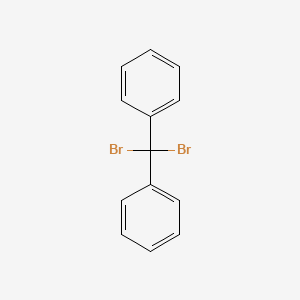

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)